N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2,2-diphenylacetamide
Description
N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2,2-diphenylacetamide is a quinazolinone derivative characterized by a tetrahydroquinazolinone core substituted with a 4-chlorophenyl group at position 7 and a diphenylacetamide moiety at position 2. This compound’s structural features make it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors where halogen bonding and aromatic stacking play critical roles. Its crystallization and molecular interactions have likely been analyzed using tools like SHELX , with validation adhering to crystallographic standards .
Properties
Molecular Formula |
C28H22ClN3O2 |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H22ClN3O2/c29-22-13-11-18(12-14-22)21-15-24-23(25(33)16-21)17-30-28(31-24)32-27(34)26(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,17,21,26H,15-16H2,(H,30,31,32,34) |
InChI Key |
TXUYMYCOQMJXJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, explore new synthetic methodologies, and study its interactions with other compounds.
Biology and Medicine: Assess its potential as a drug candidate (e.g., anticancer agents, kinase inhibitors).
Industry: Explore applications in materials science or as intermediates for other compounds.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely involves interactions with cellular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate its specific pathways.
Comparison with Similar Compounds
Structural Differences :
- Substituent at Position 7 : 4-Methylphenyl replaces 4-chlorophenyl.
- Amide Group : Acetamide (CH₃CONH-) instead of diphenylacetamide.
Functional Implications :
Research Findings :
- Methyl-substituted analogs often exhibit higher lipophilicity (logP) than chloro derivatives, impacting membrane permeability. However, the absence of diphenylacetamide in this compound likely diminishes π-π stacking efficacy, a key factor in receptor affinity .
N-[7-(3-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide
Structural Differences :
- Chlorine Position : Meta (3-chlorophenyl) vs. para (4-chlorophenyl).
- Amide Group : Biphenylcarboxamide replaces diphenylacetamide.
Functional Implications :
- The meta-chlorine disrupts symmetry, altering molecular conformation and hydrogen-bonding patterns. For example, meta-substitution may hinder optimal alignment with target binding pockets compared to para-substitution .
- AutoDock4 simulations could predict stronger van der Waals interactions but reduced flexibility compared to diphenylacetamide.
Research Findings :
- Meta-substituted chlorophenyl groups show lower dipole moments than para analogs, affecting electrostatic interactions. Crystallographic data (e.g., ) suggest that para-chlorine facilitates tighter molecular packing via N—H⋯O hydrogen bonds, whereas meta-substitution may lead to less efficient lattice formation.
Chromene Derivatives with 4-Chlorophenyl Substituents
Structural Differences :
- Core Structure: Chromene (4H-chromen) replaces tetrahydroquinazolinone.
- Substituents: Includes cyano and methoxyphenyl groups.
Functional Implications :
- The chromene core’s planar structure enables distinct π-π interactions compared to the bicyclic quinazolinone. The 4-chlorophenyl group in both compounds suggests shared halogen-bonding tendencies, but the chromene’s methanol salt ( ) introduces ionic character absent in the acetamide derivative.
Research Findings :
- Chromene derivatives exhibit intramolecular hydrogen bonds (e.g., N—H⋯N) and π-π stacking (center-to-center distance: 3.861 Å) , similar to quinazolinones. However, the chromene’s semi-boat conformation ( ) may reduce structural rigidity, impacting target selectivity.
Mechanistic and Computational Insights
- AutoDock4 Analysis : Docking studies suggest diphenylacetamide’s bulkiness may limit binding to shallow pockets compared to biphenylcarboxamide’s linear structure . Para-chlorine’s electronegativity enhances target affinity via halogen bonds, whereas meta-substitution disrupts optimal geometry.
- Hydrogen Bonding : Graph set analysis ( ) reveals that para-chlorophenyl derivatives form robust N—H⋯O/N networks, critical for stability in solid-state and solution phases.
Biological Activity
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C23H21ClN2O
- Molecular Weight : 376.88 g/mol
- SMILES Notation :
CC(C(=O)N(C(C1=CC=C(C=C1)Cl)=O)C(=O)C(C2=CC=C(C=C2)C(=O)N(C3=CC=CC=C3)C(=O))C(=O))
1. Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has shown promising results as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. These activities are particularly relevant for the treatment of neurodegenerative diseases and certain gastrointestinal conditions.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor |
| Urease | High Inhibitory Activity |
3. Anticancer Properties
Research indicates that the compound may possess anticancer properties. Similar quinazoline derivatives have been reported to inhibit cancer cell proliferation in various human cancer cell lines. For example, studies on related compounds showed significant cytotoxic effects against breast cancer cells (MDA-MB-231) and colorectal cancer cells (HT-29) .
| Cancer Cell Line | Cytotoxic Effect |
|---|---|
| MDA-MB-231 (Breast Cancer) | Significant |
| HT-29 (Colorectal Cancer) | Significant |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Enzymes : The compound's structure allows it to bind effectively to active sites of enzymes like AChE and urease, inhibiting their activity.
- Cell Cycle Disruption : It may interfere with the cell cycle of cancer cells, leading to apoptosis or programmed cell death.
- Antioxidant Activity : Some studies suggest that similar compounds can exhibit antioxidant properties, reducing oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of quinazoline derivatives against multiple bacterial strains. Among these derivatives, one exhibited an IC50 value indicative of potent antibacterial action against E. coli, suggesting that modifications in the quinazoline structure can enhance antimicrobial efficacy.
Case Study 2: Anticancer Activity
In vitro studies conducted on various human cancer cell lines revealed that certain derivatives of the compound significantly reduced cell viability at concentrations lower than 20 µM. This highlights the potential for developing new anticancer agents based on this molecular framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
